2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

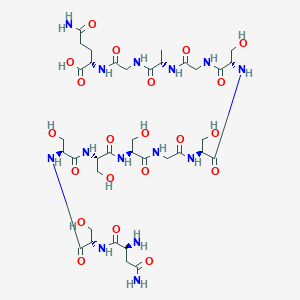

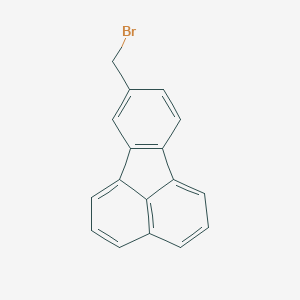

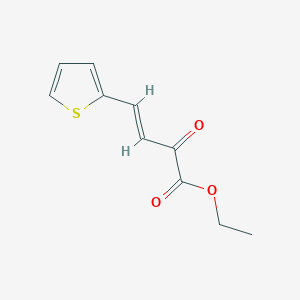

“2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside” is a crucial compound utilized in the biomedical industry . It acts as a valuable reagent in the synthesis of various drugs targeting infectious diseases, particularly those caused by Gram-positive bacteria . Its molecular formula is C18H21NO6 .

Synthesis Analysis

While specific synthesis methods for “2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside” were not found, it’s known that it plays a vital role in drug research and development . It’s commonly used as a chemical probe to study the role of glycosidases in diseases like cancer, diabetes, and infectious disorders .

Molecular Structure Analysis

The molecular structure of “2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside” is defined by its molecular formula, C18H21NO6 . The average mass is 347.362 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside” include its molecular formula, C18H21NO6, and an average mass of 347.362 Da . Further specific physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: A Comprehensive Analysis

Antibacterial Drug Development: This compound exhibits potent antibacterial properties, making it valuable in the fight against drug-resistant strains. It is particularly effective in developing drugs targeting bacterial infections such as urinary tract infections and tuberculosis .

Biomedical Research: In the biomedical industry, it serves as a crucial reagent in synthesizing drugs for infectious diseases caused by Gram-positive bacteria .

Proteomics Research: It is a specialty product used in proteomics research, aiding in the study of proteins and their functions .

Galactosidase Assays: It is used as a substrate in galactosidase assays for detecting bacterial contamination, which is essential in antibiotic treatment research .

Cellular Biology: As an artificial analog of galactose, it is employed for tagging and diagnosing galactose-targeting receptors within cellular biology applications .

Nanoengineering: Although not directly mentioned, compounds like this could potentially be used in nanoengineering applications such as the development of nanosprings due to their complex molecular structures that can mimic mechanical characteristics at the nanoscale .

Photothermal Soft Actuators: Similarly, it may find use in the design of photothermal soft actuators which are researched for their light-to-heat conversion and mechanical deformation capabilities, extending applications from bionic design to intelligent robots .

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSGRRTZKSWCS-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425066 |

Source

|

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

CAS RN |

131531-82-3 |

Source

|

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)